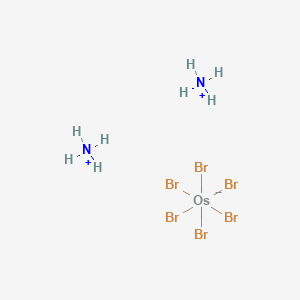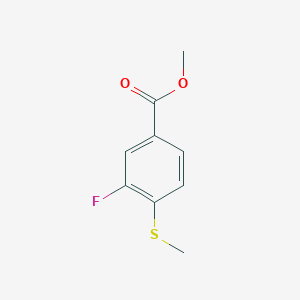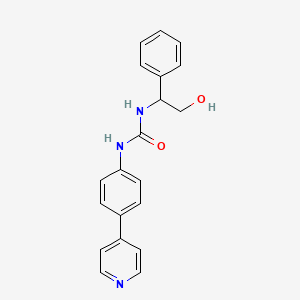
Ammonium hexabromoosmiate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexabromoosmate(IV) is a chemical compound with the molecular formula (NH4)2OsBr6 It is composed of osmium in the +4 oxidation state, coordinated with six bromide ions and two ammonium ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hexabromoosmate(IV) can be synthesized through the reaction of osmium tetroxide (OsO4) with ammonium bromide (NH4Br) in the presence of hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for ammonium hexabromoosmate(IV) are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium hexabromoosmate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, depending on the reducing agents used.
Substitution: Bromide ions in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride or cyanide can replace bromide ions in the presence of appropriate catalysts.
Major Products Formed:
Oxidation: Higher oxidation state osmium compounds.
Reduction: Lower oxidation state osmium compounds.
Substitution: Compounds with different ligands replacing bromide ions.
Scientific Research Applications
Ammonium hexabromoosmate(IV) has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other osmium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of ammonium hexabromoosmate(IV) involves its interaction with molecular targets, primarily through coordination chemistry. The compound can form complexes with various ligands, influencing its reactivity and potential applications. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Ammonium hexachloroosmate(IV): Similar in structure but with chloride ions instead of bromide.
Ammonium hexaiodoosmate(IV): Contains iodide ions instead of bromide.
Ammonium hexafluoroosmate(IV): Contains fluoride ions instead of bromide.
Properties
Molecular Formula |
Br6H8N2Os |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
diazanium;hexabromoosmium(2-) |
InChI |
InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |
InChI Key |
ZPHFWWAVHILXPL-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].Br[Os-2](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)
![10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13397262.png)





![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)

![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13397306.png)
![2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol](/img/structure/B13397309.png)

